2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde
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Overview
Description
2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde is a heterocyclic organic compound that features a phenanthroline core with two chlorine atoms and two aldehyde groups
Preparation Methods
The synthesis of 2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde typically involves the chlorination of 1,7-phenanthroline followed by formylation. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and formylating agents like dimethylformamide (DMF) in the presence of a catalyst . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde has several applications in scientific research:
Biology: The compound’s ability to bind to metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting metal-dependent biological processes.
Mechanism of Action
The mechanism by which 2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde exerts its effects is primarily through its ability to chelate metal ions. This chelation can inhibit or activate metal-dependent enzymes and proteins, affecting various biochemical pathways. The molecular targets include metalloproteins and metalloenzymes, and the pathways involved are often related to metal ion homeostasis and redox reactions .
Comparison with Similar Compounds
2,8-Dichloro-1,7-phenanthroline-3,9-dicarbaldehyde can be compared to other phenanthroline derivatives such as:
1,10-Phenanthroline: A widely used ligand in coordination chemistry with similar chelating properties but lacking the chlorine and aldehyde groups.
2,9-Dimethyl-1,10-phenanthroline: Another derivative with methyl groups instead of chlorine and aldehyde groups, affecting its reactivity and binding properties.
4,7-Dichloro-1,10-phenanthroline: Similar in having chlorine atoms but differing in the position of substitution and lack of aldehyde groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
72811-31-5 |
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Molecular Formula |
C14H6Cl2N2O2 |
Molecular Weight |
305.1 g/mol |
IUPAC Name |
2,8-dichloro-1,7-phenanthroline-3,9-dicarbaldehyde |
InChI |
InChI=1S/C14H6Cl2N2O2/c15-13-9(6-20)4-10-11(17-13)2-1-7-3-8(5-19)14(16)18-12(7)10/h1-6H |
InChI Key |
HJGNKJPHKMOCST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=N2)Cl)C=O)C3=NC(=C(C=C31)C=O)Cl |
Origin of Product |
United States |
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